![molecular formula C20H24N6O3 B2586948 8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-49-1](/img/structure/B2586948.png)
8-(3-((2-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines are found in many biological systems and are key components of DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving the reaction of an amine with a suitable precursor .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a purine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. For example, the amino group might be susceptible to reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have different solubility properties depending on the presence and position of functional groups .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study discusses the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their evaluation as potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated anxiolytic-like and antidepressant activities in mice, highlighting their potential for treating anxiety and depression (Zagórska et al., 2009).
Antiviral and Antihypertensive Activity
- Research on 7,8-polymethylenepurine derivatives, obtained through the condensation of specific acetal and amino-imidazoles, revealed their precursors' utility in studying antiviral and antihypertensive activities, underscoring the chemical versatility and therapeutic potential of such compounds (Nilov et al., 1995).
Receptor Affinity and Molecular Studies
- Another study synthesized arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. The findings suggested the significance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Preliminary in vivo pharmacological studies identified potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Structural Analysis and Design for New Materials
- A quantitative investigation of intermolecular interactions in a xanthine derivative, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, highlighted an anisotropic distribution of interaction energies. This study provides insight into designing new materials leveraging the unique properties of such molecules (Shukla et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[3-(2-ethoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-4-29-15-9-6-5-8-14(15)21-10-7-11-25-13(2)12-26-16-17(22-19(25)26)24(3)20(28)23-18(16)27/h5-6,8-9,12,21H,4,7,10-11H2,1-3H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGUAYUMGGAPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16824807 |
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